N-(3,5-dibromopyridin-2-yl)benzenesulfonamide
Overview
Description
Scientific Research Applications
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Synthesis of N-(Pyridin-2-yl)imidates
- Application : This research focuses on the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
- Method : The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
- Results : The present synthetic protocol was also developed on one mmol scale, providing access to this important scaffold .
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Application : This research focuses on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
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Synthesis of N-(Pyridin-2-yl)imidates
- Application : This research focuses on the synthesis of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
- Method : The reaction process involved the in situ formation of the corresponding α-iminontriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
- Results : The present synthetic protocol was also developed on one mmol scale, providing access to this important scaffold .
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Synthesis of N-(Pyridin-2-yl)-Benzamides
- Application : This research focuses on the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks .
- Method : The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3. Subsequently, α-iminonitriles were selectively transformed into the desired N-(pyridin-2-yl)imidates under ambient conditions and in the presence of Cs2CO3 in alcoholic media .
- Results : The isolated yield of pyridyl benzamide reached 82% at 80 °C over 24 h. The catalyst can be reused without a substantial reduction in catalytic activity with 77% yield after six times of reuse .
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Synthesis of 3-bromo-N-(3-fluorophenyl)benzenesulfonamide
- Application : Sulfonamides, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have been used as antibacterial drugs for decades .
- Method : The compound is synthesized by the amidation reaction .
- Results : The structure of the compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .
properties
IUPAC Name |
N-(3,5-dibromopyridin-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Br2N2O2S/c12-8-6-10(13)11(14-7-8)15-18(16,17)9-4-2-1-3-5-9/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHDOVKPYDTTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Br2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dibromopyridin-2-yl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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